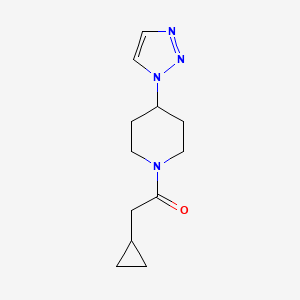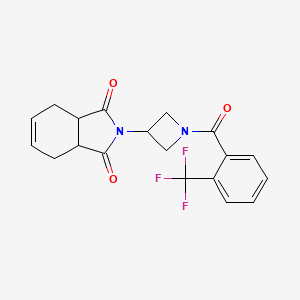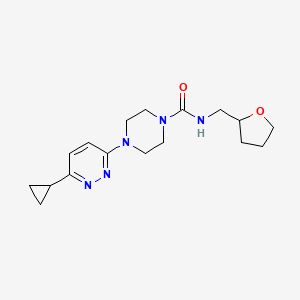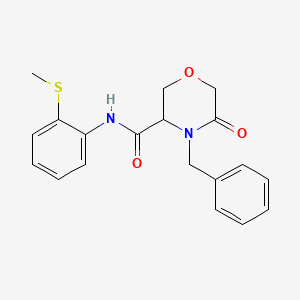![molecular formula C19H21N5O3S B2525221 2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 852376-68-2](/img/structure/B2525221.png)
2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and a tetrahydrofuran ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyridazine ring, in particular, is a key structural feature that can engage in various interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups . For instance, the presence of the thioether linkage could potentially make it susceptible to oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For instance, the presence of the methoxyphenyl and tetrahydrofuran groups could potentially influence its solubility and stability .
Scientific Research Applications
Modification and Anticancer Applications
A study explored the modification of a similar compound to improve its anticancer efficacy and reduce toxicity. By replacing the acetamide group with an alkylurea moiety, researchers synthesized derivatives with potent antiproliferative activities against cancer cell lines, indicating potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Insecticidal Applications
Another research effort involved the synthesis of innovative heterocycles, including the exploration of thiadiazole moieties for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates the potential utility of such compounds in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Anticancer Activity
Research on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines revealed their anticancer and antimicrobial activities, showcasing the chemical versatility and therapeutic potential of such compounds (Kumar et al., 2019).
Structure Analysis and Medicinal Chemistry
A study on pyridazine analogs, including synthesis, structure analysis, and energy frameworks, highlighted the pharmaceutical importance of heterocyclic compounds, which could inform the development of new drugs with optimized properties (Sallam et al., 2021).
H1-antihistaminic Agents
Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated their potential as new H1-antihistaminic agents, offering insights into the development of novel therapeutics for allergies with minimal sedation effects (Alagarsamy et al., 2009).
Future Directions
Future research could focus on further elucidating the biological activities of this compound and related structures. This could involve in-depth studies of their mechanisms of action, as well as the development of new synthetic routes to improve their yields . Additionally, in silico pharmacokinetic and molecular modeling studies could be useful for predicting their behavior in biological systems .
Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety . Compounds containing the [1,2,4]triazole moiety are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical pathways
[1,2,4]triazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of action
Given the biological activities associated with [1,2,4]triazoles, it is possible that this compound could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMOVKWFYRMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)


![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)


![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
